Ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate
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Description
Ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline ring system substituted with a methyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting anthranilic acid derivatives with appropriate reagents. For example, anthranilic acid can be reacted with formamide to form quinazolin-4-one.
Substitution with Methyl Group: The quinazolin-4-one is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Amino Benzoate: The methylated quinazoline is then reacted with 4-aminobenzoic acid to form the desired product. This reaction typically involves the use of coupling reagents such as EDCI (1-ethyl-
Properties
IUPAC Name |
ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-23-18(22)13-5-7-14(8-6-13)21-17-15-10-12(2)4-9-16(15)19-11-20-17/h4-11H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXWHRXAEHLSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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